4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline
Description
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is a halogenated aniline derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 3-position of the aromatic ring, and a branched N-(1-methoxypropan-2-yl) substituent. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity. Its synthesis typically involves nucleophilic substitution or coupling reactions, with purity levels often exceeding 95% (e.g., 97% purity for analogs in ).
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13BrFNO/c1-7(6-14-2)13-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
UIJBEMZXZNTSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aniline derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding amine.
Substitution: The final step involves the substitution of the amine group with a bromine and fluorine atom using appropriate halogenating agents.
Chemical Reactions Analysis
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound.
Scientific Research Applications
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of halogenated anilines on biological systems.
Medicine: It is investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Halogen Positioning and Electronic Effects :
- 4-Bromo-3-fluoro-N-(4-fluorobenzyl)aniline (H57335) : Shares bromo and fluoro substituents but differs in the N-substituent (4-fluorobenzyl vs. 1-methoxypropan-2-yl). The fluorobenzyl group enhances lipophilicity and may increase metabolic stability compared to the methoxypropan-2-yl group.
- 3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline (CAS 1250521-69-7) : Replaces bromine with a methoxy group at position 3. The methoxy group is electron-donating, reducing the ring’s electrophilicity compared to the bromo-fluoro analog.
Table 1: Electronic Effects of Aromatic Substituents
| Compound | Substituents (Positions) | Electron Effect | Reactivity Trends |
|---|---|---|---|
| Target Compound | 4-Br, 3-F | Strongly electron-withdrawing | High electrophilicity |
| 4-Bromo-3-fluoro-N-(4-fluorobenzyl)aniline | 4-Br, 3-F, N-4-F-benzyl | Moderate electron-withdrawing | Intermediate reactivity |
| 3-Fluoro-4-methoxy analog | 3-F, 4-OMe | Electron-donating (OMe) | Reduced electrophilicity |
N-Substituent Variations
Branching and Functional Groups :
Table 2: Steric and Functional Impacts of N-Substituents
| Compound | N-Substituent | Key Properties |
|---|---|---|
| Target Compound | 1-Methoxypropan-2-yl | Branched, ether linkage enhances solubility |
| Thiophen-3-ylmethyl analog | Thiophene-based | Aromatic, π-π interactions |
| 4-Fluorobenzyl analog (H57335) | Fluorinated benzyl | High lipophilicity, metabolic resistance |
Biological Activity
4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound characterized by its unique structural features, including a bromine atom, a fluorine atom, and a methoxypropan-2-yl group attached to an aniline structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogens (bromine and fluorine) is known to influence the compound's reactivity and interaction with proteins, potentially leading to significant biological effects. Research indicates that compounds with similar structures have exhibited various pharmacological activities, including:
- Antimicrobial properties : Compounds containing halogen substituents often show enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.
- Enzyme inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways crucial for cellular function.
Case Studies
- Anticancer Activity : A study investigated the anticancer potential of structurally related compounds. It was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties .
- Anti-inflammatory Effects : Research into related compounds indicated potential anti-inflammatory activities, which could be attributed to their ability to inhibit pro-inflammatory cytokines . This suggests that this compound might also play a role in modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of these compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Bromo-3-fluoroaniline | Bromine and fluorine on the aromatic ring | Antimicrobial, anticancer |
| 2-Fluoro-N-(1-methoxypropan-2-yl)-5-methylaniline | Fluorine at different position | Potential enzyme inhibitor |
| 4-Fluoro-N-(1-methoxypropan-2-yl)benzenesulfonamide | Sulfonamide group | Anti-inflammatory, antimicrobial |
Future Directions in Research
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Areas for future investigation include:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced biological activity and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
